Cas no 34193-38-9 (1-Butanol-d10 (n-Butyl Alcohol-d10))

1-Butanol-d10 (n-Butyl Alcohol-d10) 化学的及び物理的性質
名前と識別子
-
- 1-Butan-1,1,2,2,3,3,4,4,4-d9-ol-d(9CI)
- 1-Butanol-d10
- Butyl-d9alcohol-d (8CI)
- Butanol-d10
- Decadeutero-1-butanol
- Perdeutero-1-butanol
- n-Butanol-D10
- D97874
- ((2)H?)BUTAN-1-((2)H)OL
- 1-Butanol-d10 (n-Butyl Alcohol-d10)
- 1-Butanol-d10, 99 atom % D
- EPA Method 541 UCMR 4 Surrogate 1-butanol D10 1000 microg/mL in Methanol
- J-019485
- 1,1,1,2,2,3,3,4,4-nonadeuterio-4-deuteriooxybutane
- (?H?)butan-1-(?H)ol
- DTXSID00369765
- N-BUTANOL (D10, 98%)
- MFCD00002966
- 34193-38-9
- LRHPLDYGYMQRHN-NWURLDAXSA-N
- n-Butyl Alcohol-d10
-
- MDL: MFCD00002966
- インチ: 1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D
- InChIKey: LRHPLDYGYMQRHN-NWURLDAXSA-N
- ほほえんだ: [2H]OC(C(C(C([2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H]
計算された属性
- せいみつぶんしりょう: 84.135932398g/mol
- どういたいしつりょう: 84.135932398g/mol
- 同位体原子数: 10
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 2
- 複雑さ: 13.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.920 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 116-118 °C
- フラッシュポイント: 華氏温度:93.2°f
摂氏度:34°c - 屈折率: n20/D 1.3956(lit.)
- PSA: 20.23000
- LogP: 0.77880
- ようかいせい: 使用できません
- じょうきあつ: 8.5±0.4 mmHg at 25°C
1-Butanol-d10 (n-Butyl Alcohol-d10) セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H226-H302-H315-H318-H335-H335 + H336-H336
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:UN 1120 3/PG 3
- WGKドイツ:1
- 危険カテゴリコード: 10-22-37/38-41-67
- セキュリティの説明: 7/9-13-26-37/39-46
-
危険物標識:
- 包装カテゴリ:III
- 危険レベル:3.2
- 包装グループ:III
- 危険レベル:3.2
- リスク用語:10-22-37/38-41-67
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
1-Butanol-d10 (n-Butyl Alcohol-d10) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B690047-500mg |
1-Butanol-d10 (n-Butyl Alcohol-d10) |
34193-38-9 | 500mg |
$ 176.00 | 2023-04-18 | ||
A2B Chem LLC | AB58125-250mg |
1-Butanol-d10 |
34193-38-9 | 99 atom% D | 250mg |
$312.00 | 2024-04-20 | |
Aaron | AR003EUX-1g |
1-Butanol-d10 |
34193-38-9 | 99% | 1g |
$409.00 | 2023-12-14 | |
abcr | AB258182-5ml |
1-Butanol-d10, 99 atom%D; . |
34193-38-9 | 5ml |
€173.70 | 2025-02-16 | ||
A2B Chem LLC | AB58125-5g |
1-Butanol-d10 |
34193-38-9 | 98% | 5g |
$605.00 | 2023-12-30 | |
Apollo Scientific | DE193B-5ml |
n-Butanol-D10 >99.0 Atom % D 5ml bottle |
34193-38-9 | >99.0 Atom % D | 5ml |
£160.00 | 2024-07-21 | |
TRC | B690047-100mg |
1-Butanol-d10 (n-Butyl Alcohol-d10) |
34193-38-9 | 100mg |
$ 57.00 | 2023-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03927-1g |
1-Butan-1,1,2,2,3,3,4,4,4-d9-ol-d(9CI) |
34193-38-9 | 99% (CP) | 1g |
¥3468.0 | 2024-07-18 | |
abcr | AB258182-5 ml |
1-Butanol-d10, 99 atom%D; . |
34193-38-9 | 5 ml |
€173.70 | 2024-04-17 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B874538-100mg |
1-Butanol-d10 |
34193-38-9 | 99 atom % D | 100mg |
¥633.00 | 2022-09-02 |
1-Butanol-d10 (n-Butyl Alcohol-d10) 関連文献
-
Jeonghyeon Ahn,Guiying Rao,Eric Vejerano Environ. Sci.: Processes Impacts 2021 23 947
-
Andrew P. Abbott,Paul M. Cullis,Manda J. Gibson,Robert C. Harris,Emma Raven Green Chem. 2007 9 868
1-Butanol-d10 (n-Butyl Alcohol-d10)に関する追加情報
Research Brief on 1-Butanol-d10 (n-Butyl Alcohol-d10) and Its Applications in Chemical Biology and Pharmaceutical Research
1-Butanol-d10 (n-Butyl Alcohol-d10), with CAS number 34193-38-9, is a deuterated form of n-butyl alcohol where all hydrogen atoms are replaced by deuterium. This isotopically labeled compound has gained significant attention in recent years due to its versatile applications in chemical biology, pharmaceutical research, and analytical chemistry. The unique properties of deuterated compounds, particularly their enhanced stability and distinct spectroscopic signatures, make them invaluable tools for mechanistic studies, metabolic pathway analysis, and drug development.
Recent studies have highlighted the growing importance of 1-Butanol-d10 as an internal standard in mass spectrometry-based metabolomics. Its chemical stability and distinct mass shift (due to deuterium substitution) allow for precise quantification of butanol and related metabolites in complex biological matrices. A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis demonstrated the superior performance of 1-Butanol-d10 compared to non-deuterated standards when analyzing short-chain alcohols in human plasma samples, showing improved accuracy and reproducibility in quantitative measurements.
In drug metabolism studies, 1-Butanol-d10 has emerged as a crucial tracer for investigating alcohol dehydrogenase (ADH) and cytochrome P450-mediated oxidation pathways. Researchers at the University of California recently utilized this compound to elucidate novel metabolic routes of butanol derivatives in hepatic microsomes, providing insights that could inform the development of safer alcohol-based pharmaceutical formulations. The deuterium kinetic isotope effect observed with 1-Butanol-d10 also offers unique opportunities to study reaction mechanisms at molecular levels.
The pharmaceutical industry has begun exploring applications of 1-Butanol-d10 in the development of deuterated drugs, a rapidly growing sector. While 1-Butanol-d10 itself is not a therapeutic agent, its use as a building block or precursor in the synthesis of more complex deuterated compounds has been documented in several patent applications. The compound's well-defined structure (CAS 34193-38-9) and commercial availability make it particularly attractive for medicinal chemistry research aiming to improve pharmacokinetic properties through strategic deuterium incorporation.
Analytical advancements have further expanded the utility of 1-Butanol-d10. A 2024 study in Analytical Chemistry reported a novel NMR-based method using this compound as a reference standard for quantifying metabolic changes in bacterial fermentation processes. The researchers noted that the ten deuterium atoms in 1-Butanol-d10 provide exceptional signal separation in both 1H and 13C NMR spectra, enabling more accurate metabolite profiling than conventional standards.
From a safety and regulatory perspective, recent toxicological evaluations of 1-Butanol-d10 suggest that its deuterated form maintains similar acute toxicity profiles to the non-deuterated version, but with potentially altered metabolic fates. This finding, published in the Journal of Applied Toxicology, has important implications for researchers using this compound in biological systems, particularly when interpreting metabolic studies or assessing deuterium-related isotope effects.
Looking forward, the applications of 1-Butanol-d10 (CAS 34193-38-9) are expected to expand further with the growing interest in stable isotope labeling techniques. Ongoing research in metabolic flux analysis, drug disposition studies, and environmental tracer applications continues to demonstrate the value of this deuterated alcohol as a research tool. The compound's unique properties position it as an important reagent in the toolkit of chemical biologists and pharmaceutical researchers working at the intersection of chemistry and life sciences.
34193-38-9 (1-Butanol-d10 (n-Butyl Alcohol-d10)) 関連製品
- 25103-87-1(POLY(1,4-BUTYLENE ADIPATE))
- 91732-68-2(n-Butyl-2,2,3,3,4,4,4-d7 Alcohol)
- 74829-49-5(1,4-Butane-1,1,2,2,3,3,4,4-d8-diol(9CI))
- 64156-70-3(n-Butyl-4,4,4-d3 Alcohol)
- 4712-38-3(1-Butanol-d)
- 110-63-4(1,4-Butanediol)
- 35296-72-1(1-Butanol)
- 25493-17-8(1-Butan-d9-ol)
- 71-36-3(1-Butanol)
- 2098024-13-4(2-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-ol)
